molecular formula C29H29N5O3 B2720357 4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-02-1

4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2720357
CAS RN: 1105230-02-1
M. Wt: 495.583
InChI Key:
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Description

4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C29H29N5O3 and its molecular weight is 495.583. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have been directed towards the synthesis of various triazoloquinazoline derivatives due to their potential in medicinal chemistry and material science. For instance, studies have developed synthetic pathways to create benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones, highlighting the versatility and reactivity of these heterocyclic frameworks (Shaabani Ahmad, Farhangi Elham, Shaabani Shabnam, 2013). Such synthetic strategies often involve condensation reactions utilizing key intermediates like aminobenzimidazole or aminobenzothiazole, showcasing the adaptability of these methods to produce a wide range of heterocyclic compounds.

Biological Activities

The biological activities of triazoloquinazoline derivatives have been a subject of interest, with several studies investigating their potential as antibacterial and antimicrobial agents. For example, a series of [1,2,4]triazolo[1,5-c]quinazoline derivatives have been synthesized and evaluated for their antibacterial properties, indicating the potential of these compounds in addressing various bacterial infections (M. Zeydi, N. Montazeri, M. Fouladi, 2017). Additionally, novel triazolo[1,5-a]quinazoline-3-carboxamides have been explored for their antimicrobial activities, demonstrating moderate to good efficacy against a range of pathogens, suggesting the utility of these compounds in developing new antimicrobial agents (N. Pokhodylo, N. Manko, N. Finiuk, O. Klyuchivska, V. Matiychuk, M. Obushak, R. Stoika, 2021).

Chemical Properties and Reactivity

The reactivity and chemical properties of triazoloquinazoline derivatives have been extensively studied, with research focusing on cascade cyclization reactions involving triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones to form partially hydrogenated triazoloquinazolin-8-ones. This highlights the compound's utility in organic synthesis and the development of complex heterocyclic structures (V. Lipson, S. Desenko, V. V. Borodina, M. Shirobokova, O. Shishkin, R. Zubatyuk, 2006).

properties

IUPAC Name

4-benzyl-N-butan-2-yl-2-[(2-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-4-20(3)30-26(35)22-14-15-24-25(16-22)34-28(32(27(24)36)17-21-11-6-5-7-12-21)31-33(29(34)37)18-23-13-9-8-10-19(23)2/h5-16,20H,4,17-18H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISNRMRKKGCXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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